Methyl 3,5-diamino-6-fluoropyrazinoate
Description
Methyl 3,5-diamino-6-fluoropyrazinoate is a fluorinated pyrazine derivative characterized by amino groups at positions 3 and 5, a fluorine atom at position 6, and a methyl ester functional group.
Properties
Molecular Formula |
C6H7FN4O2 |
|---|---|
Molecular Weight |
186.14 g/mol |
IUPAC Name |
methyl 3,5-diamino-6-fluoropyrazine-2-carboxylate |
InChI |
InChI=1S/C6H7FN4O2/c1-13-6(12)2-4(8)11-5(9)3(7)10-2/h1H3,(H4,8,9,11) |
InChI Key |
MHOHOJSGPDDHAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)F)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 3,5-diamino-6-fluoropyrazinoate with key analogs:
Key Observations:
- Substituent Effects: Fluorine vs. Chlorine (Amiloride): Fluorine’s smaller size and higher electronegativity compared to chlorine may enhance binding affinity to biological targets (e.g., ion channels) while reducing steric hindrance. Amiloride’s chloro-substituted analog is a well-established diuretic, suggesting that the fluorine analog could exhibit similar or improved potency . Amino Groups: The 3,5-diamino motif is conserved in amiloride and the target compound, indicating its critical role in bioactivity (e.g., hydrogen bonding with targets like epithelial sodium channels) . Methyl Ester: This group may improve lipophilicity and membrane permeability compared to amiloride’s carboxamide, though it could also increase susceptibility to hydrolysis.
- Halogenated Analogs (3,5-Dibromo-6-methylpyrazin-2-amine): Bromine’s bulkiness may hinder metabolic clearance but reduce bioavailability due to steric effects.
- Trifluoromethyl Pyrazoles: Trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, but their larger size compared to amino/fluoro substituents may limit target specificity .
Physicochemical Properties
- Solubility: The amino and ester groups in this compound may confer moderate water solubility, whereas brominated analogs (e.g., 3,5-Dibromo-6-methylpyrazin-2-amine) are likely less soluble due to higher lipophilicity .
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may extend half-life compared to amiloride. Conversely, ester groups could render the compound prone to hydrolysis in vivo.
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